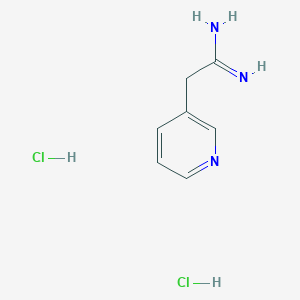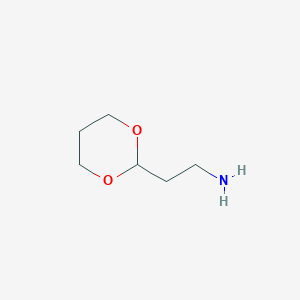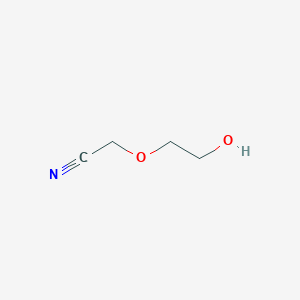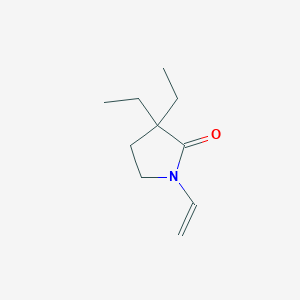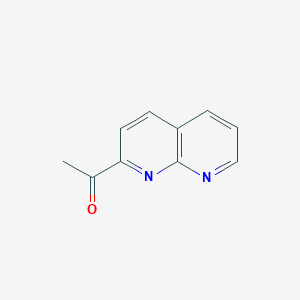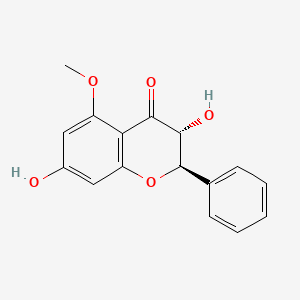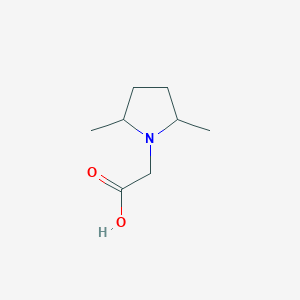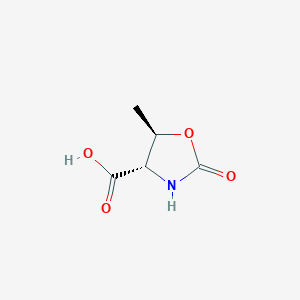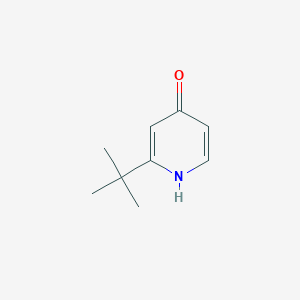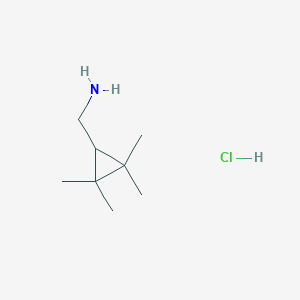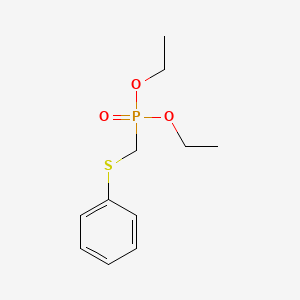
Diethyl phenylthiomethylphosphonate
Vue d'ensemble
Description
Diethyl phenylthiomethylphosphonate is a chemical compound with the molecular formula C11H17O3PS . It has an average mass of 260.290 Da and a monoisotopic mass of 260.063599 Da . It is also known by other names such as Diethyl [(phenylsulfanyl)methyl]phosphonate .
Synthesis Analysis
A synthesis method for diethyl phenylthiomethylphosphonate involves the use of diethyl phenylthiomethylphosphonate (1, 0.911 g, 3.5 mmol) and THF (30 mL) at room temperature under an argon atmosphere. NaH (60% in mineral oil; 0.139 g, 3.5 mmol) is added to the solution and stirred for 15 min .Molecular Structure Analysis
The molecular structure of Diethyl phenylthiomethylphosphonate can be represented by the IUPAC Standard InChI: InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl phenylthiomethylphosphonate has a density of 1.2±0.1 g/cm3, a boiling point of 351.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol, a flash point of 166.6±23.2 °C, and an index of refraction of 1.518 . It has a molar refractivity of 68.1±0.4 cm3 .Applications De Recherche Scientifique
Anticorrosion Properties
Diethyl phenylthiomethylphosphonate derivatives have been synthesized and studied for their anticorrosion properties. In a study by Moumeni et al. (2020), derivatives such as Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP) were investigated as corrosion inhibitors for XC48 carbon steel in hydrochloric acid. The study found that these compounds are effective in corrosion inhibition, with the Para position being a better inhibitor. The study utilized various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of these compounds, and they observed a correlation between experimental and theoretical findings, including density functional theory (DFT) and molecular dynamics simulation (MDS) methods (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).
Synthesis of Novel Compounds
Research by Sikora and Gajda (2000) described the efficient synthesis of novel diethyl 1-(isothiocyano)alkylphosphonates via a one-pot reaction. This synthesis was utilized in the development of diethyl (N-phenylthioureido)- and (benzothiazol-2-ylamino)methylphosphonates. This process highlights the adaptability and utility of diethyl phenylthiomethylphosphonate in synthesizing new chemical compounds (Sikora & Gajda, 2000).
Anticancer Properties
A study by Mohammadi et al. (2019) investigated the anticancer activity of Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, particularly against acute promyelocytic leukemia. The compound was found to induce cell differentiation and apoptosis in the NB4 cell line, suggesting its potential as a chemo-differentiation therapy agent in acute promyelocytic leukemia and possibly other types of acute myeloid leukemia (Mohammadi, Akbari-Birgani, Borji, Kaboudin, & Vaezi, 2019).
Environmental Applications
Diethyl (carboxymethyl) phosphonate (DECP), a related compound, was used in the development of an indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) for detecting organophosphorus pesticides in environmental water samples. This study by Tang et al. (2008) illustrates the potential of diethyl phenylthiomethylphosphonate derivatives in environmental monitoring and safety applications (Tang, Zhang, Cheng, Li, & Lu, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
diethoxyphosphorylmethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUXEPJJFVDUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191476 | |
| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl phenylthiomethylphosphonate | |
CAS RN |
38066-16-9, 1190788-52-3 | |
| Record name | Diethyl P-[(phenylthio)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38066-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038066169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38066-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [(phenylthio)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1190788-52-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl phenylthiomethanephosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AD52AVZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

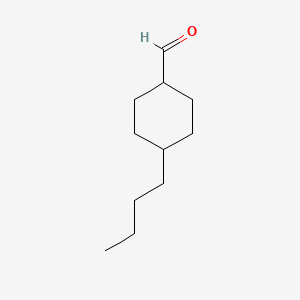
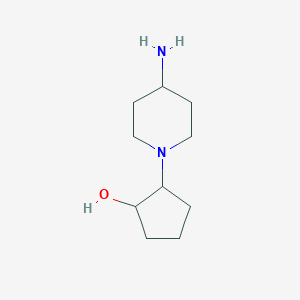
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418013.png)
